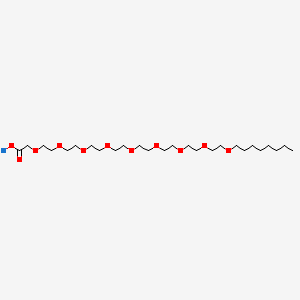

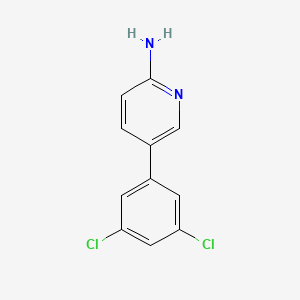

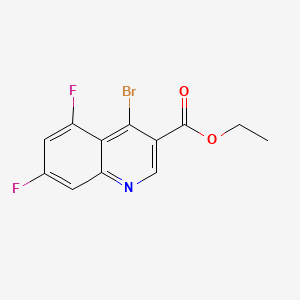

![molecular formula C8H14ClN7O2 B594796 N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride CAS No. 1246816-36-3](/img/structure/B594796.png)

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a biochemical probe to study protein interactions and functions. Its structure allows for specific binding to certain proteins, which can be crucial for understanding protein pathways and interactions within the cell .

Drug Discovery

In the realm of drug discovery, the guanidine group within this compound can mimic the guanidinium group of arginine, which is often involved in binding with the active sites of enzymes or receptors. This makes it a valuable scaffold for developing new pharmaceuticals .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds and its planarity make it a candidate for use in supramolecular chemistry. It can be involved in the design of new materials and sensors through molecular self-assembly processes .

Green Chemistry

The guanidine moiety is known for its role in microwave-assisted synthesis, which is a greener alternative to traditional synthetic methods. It can enhance reaction rates and yields while reducing environmental impact .

Organocatalysis

Guanidines, including this compound, are known for their superbases properties. They can act as catalysts in various organic reactions, promoting the transformation of substrates into products with high efficiency .

Kinase Inhibition

As kinase inhibitors, compounds like N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride can be used to regulate signal transduction pathways in cells, which is vital for the treatment of diseases like cancer .

DNA Interaction Studies

Due to its structural features, this compound can be used in the study of DNA interactions, particularly as a DNA minor groove binder. This application is significant in the development of gene regulation therapies .

Neuropharmacology

The guanidine group’s similarity to physiological neurotransmitters could make this compound useful in neuropharmacology, potentially acting as an antagonist for certain receptors involved in neurological processes .

Safety and Hazards

The safety and hazards associated with “N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride” are not specified in the available resources. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds used for research purposes .

Zukünftige Richtungen

The future directions for research on “N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride” are not specified in the available resources. The potential for future research could be vast, given the compound’s use in proteomics research . Further studies could explore its synthesis, properties, and potential applications in greater detail.

Eigenschaften

IUPAC Name |

2-[2-[(6-amino-5-nitropyridin-2-yl)amino]ethyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N7O2.ClH/c9-7-5(15(16)17)1-2-6(14-7)12-3-4-13-8(10)11;/h1-2H,3-4H2,(H3,9,12,14)(H4,10,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOJKIBPWZPNSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700737 |

Source

|

| Record name | N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride | |

CAS RN |

1246816-36-3 |

Source

|

| Record name | N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

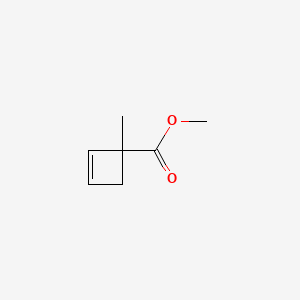

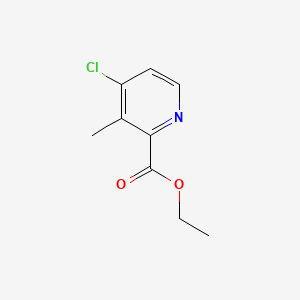

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B594713.png)

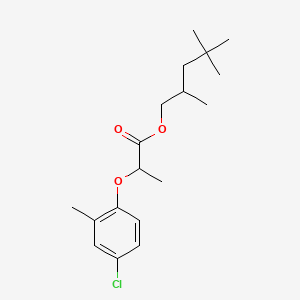

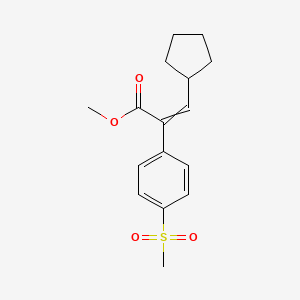

![(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--oxovanadium (2/1)](/img/structure/B594714.png)

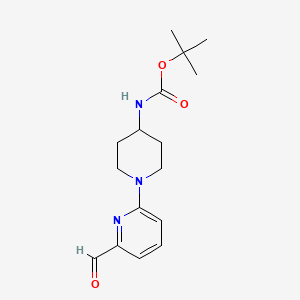

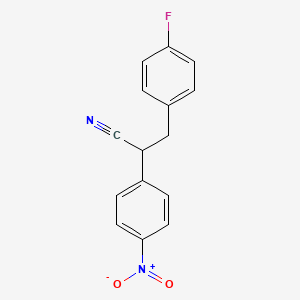

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)

![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)